Disofenin

Übersicht

Beschreibung

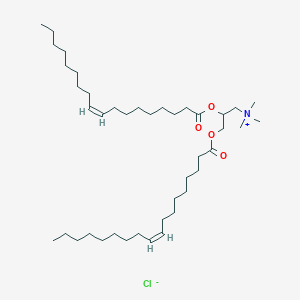

Disofenin, also known as diisopropyl iminodiacetic acid, is a radiopharmaceutical agent primarily used in hepatobiliary imaging for diagnostic purposes. It is particularly effective in visualizing the liver, gallbladder, and bile ducts. This compound is often labeled with technetium-99m, a metastable nuclear isomer, to form technetium Tc-99m this compound, which is widely used in medical imaging .

Wirkmechanismus

Target of Action

Disofenin, also known as Technetium Tc-99m this compound, is a radiopharmaceutical diagnostic agent primarily used for hepatobiliary scans . Its primary targets are the liver, gallbladder, and bile ducts . These organs play crucial roles in digestion, detoxification, and metabolism.

Mode of Action

It is the most commonly used iminodiacetic acid due to its high liver to renal extraction .

Biochemical Pathways

It is known that this compound is rapidly cleared from the circulation of normal individuals following intravenous administration . About 8% of the injected activity remains in the circulation 30 minutes post-injection .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its function as a diagnostic agent. After intravenous administration, this compound is rapidly cleared from the circulation This rapid clearance and the remaining activity in the circulation suggest that this compound has a high distribution volume and a fast metabolic rate

Result of Action

The primary result of this compound’s action is the generation of images that allow for the quantitative measurement of the function of the liver, gallbladder, and bile ducts, and the detection of any anatomical changes in the hepatobiliary system . This is achieved through the use of both planar and single photon tomographic scintigraphy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of organic elements such as pus, blood, and other bodily fluids at the site of action can considerably limit the efficacy of this compound . Additionally, the presence of fats and oils at the site of action can inhibit its effectiveness . The pH of the surrounding environment can also impact the action of this compound . .

Biochemische Analyse

Biochemical Properties

Disofenin is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is the most commonly used iminodiacetic acid since it has a high liver to renal extraction and its hepatic uptake is not as highly dependent on serum bilirubin levels .

Cellular Effects

Technetium Tc-99m this compound is well suited for both planar and single photon tomographic scintigraphy to quantitatively measure the function of liver, gallbladder and bile ducts and detect any anatomical changes in the hepatobiliary system .

Molecular Mechanism

This compound is excreted from the liver into the bile and flows through the biliary tract with normal flow into the gallbladder and into the intestine . It is rapidly cleared from the circulation of normal individuals following intravenous administration .

Temporal Effects in Laboratory Settings

The clearance of this compound from the body varies among species. About 8% of the injected activity remains in the circulation 30 minutes post-injection . As the serum bilirubin level increases, the blood clearance becomes progressively delayed .

Dosage Effects in Animal Models

Animal models are crucial in biomedical research for studying drug toxicology, dose, and side effects .

Metabolic Pathways

The metabolic pathways of this compound involve its excretion from the liver into the bile and its flow through the biliary tract

Transport and Distribution

This compound is transported in the blood bound to serum albumin. It dissociates from albumin in the hepatic perisinusoidal space and is extracted by hepatocytes by receptor-mediated endocytosis .

Subcellular Localization

It is known that after intravenous administration, this compound is rapidly cleared from the circulation and is excreted into the intrahepatic biliary ducts via active transport .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disofenin involves the reaction of iminodiacetic acid with diisopropylamine. The process typically includes the following steps:

Formation of Iminodiacetic Acid Derivative: Iminodiacetic acid is reacted with diisopropylamine in the presence of a suitable solvent and catalyst.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound is produced in bulk using similar synthetic routes but optimized for large-scale production. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

Lyophilization: The final product is often lyophilized to enhance stability and shelf life.

Analyse Chemischer Reaktionen

Types of Reactions

Disofenin undergoes various chemical reactions, including:

Complexation: It forms complexes with technetium-99m, which is crucial for its use in medical imaging.

Oxidation and Reduction: These reactions can occur under specific conditions, although they are less common in its typical applications.

Common Reagents and Conditions

Technetium-99m: Used for radiolabeling this compound to form technetium Tc-99m this compound.

Solvents and Catalysts: Various organic solvents and catalysts are used in the synthesis and purification processes.

Major Products

The primary product of interest is technetium Tc-99m this compound, which is used in diagnostic imaging. Other by-products are typically removed during purification .

Wissenschaftliche Forschungsanwendungen

Disofenin has a wide range of applications in scientific research, including:

Medical Imaging: It is extensively used in hepatobiliary scintigraphy to diagnose conditions such as acute cholecystitis and biliary atresia.

Pharmacokinetics Studies: Used to study the distribution and excretion of radiolabeled compounds in various organisms.

Biochemical Assays: Employed as a reagent in various biochemical assays to study liver function and biliary excretion.

Vergleich Mit ähnlichen Verbindungen

Disofenin is often compared with other iminodiacetic acid derivatives such as mebrofenin and lidofenin. While all these compounds are used for hepatobiliary imaging, this compound is preferred due to its higher liver uptake and lower dependence on serum bilirubin levels . Other similar compounds include:

Mebrofenin: Known for its rapid liver uptake but slightly higher dependence on bilirubin levels.

Lidofenin: Used less frequently due to lower liver uptake compared to this compound.

This compound’s unique properties make it a valuable tool in medical diagnostics, particularly for liver and biliary system imaging.

Eigenschaften

IUPAC Name |

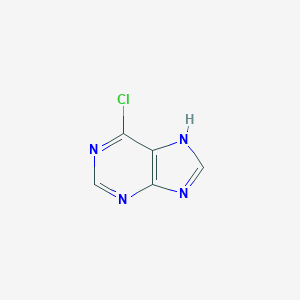

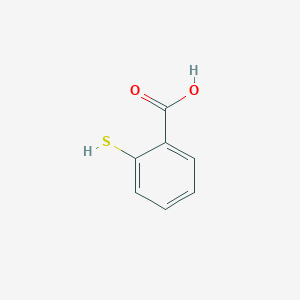

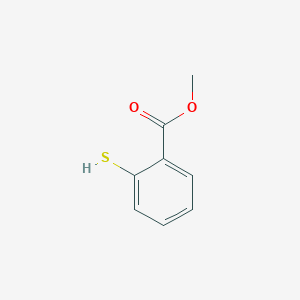

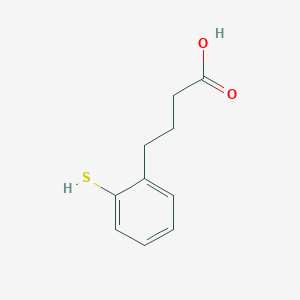

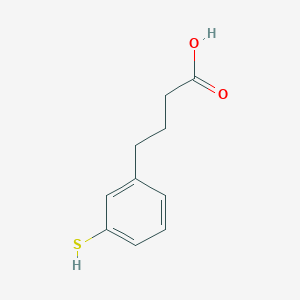

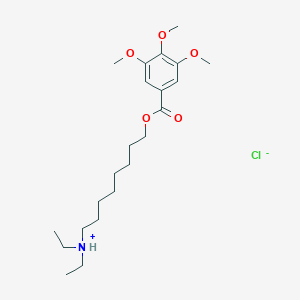

2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUSOMRJOPCWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215924 | |

| Record name | Disofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65717-97-7 | |

| Record name | Disofenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65717-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disofenin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065717977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISOFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V891LH5NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Technetium-99m Disofenin (this compound) and how does it work?

A1: Technetium-99m this compound (this compound) is a radiopharmaceutical used in hepatobiliary imaging to visualize the liver, gallbladder, and bile ducts. It consists of a radioactive isotope, Technetium-99m (Tc-99m), complexed with this compound, a derivative of iminodiacetic acid. This compound is actively transported into hepatocytes (liver cells) and then excreted into the bile, allowing visualization of the biliary system using a gamma camera.

Q2: What is the mechanism of this compound uptake and excretion?

A2: this compound is taken up by hepatocytes via a carrier-mediated transport system similar to that for bilirubin. This process is rapid and efficient. Once inside the hepatocytes, this compound is conjugated to glucuronic acid to a lesser extent than bilirubin and is subsequently excreted into the bile. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H25NO5S. It has a molecular weight of 383.47 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research articles don't delve into detailed spectroscopic analyses of this compound itself, they do highlight the use of gamma cameras for detecting the radioactive Tc-99m tagged to the molecule. This implies the relevance of gamma-ray spectroscopy in this compound studies. []

Q5: What are cold-unit doses (CUDs) of this compound, and are they a viable option?

A6: CUDs of this compound involve preparing single-unit doses in syringe form and freezing them until use. Studies show that these CUDs can maintain acceptable radiochemical purity for up to 31 days when stored at -1°C. This method could be advantageous in settings where frequent preparation of the radiopharmaceutical is impractical. []

Q6: Are there specific quality control procedures crucial for Technetium-99m this compound?

A7: Yes, rigorous quality control is paramount. The research emphasizes the importance of going beyond simple visual inspection of the prepared this compound. Techniques like instant thin-layer chromatography (ITLC) using appropriate solvent systems are vital for accurately assessing radiochemical purity and detecting impurities like Tc-99m sulfur colloid. []

Q7: What methods are used to analyze the radiochemical purity of Technetium-99m this compound?

A8: Common methods include: * Instant Thin-Layer Chromatography (ITLC): This technique separates different radiochemical species based on their affinity for a stationary phase (ITLC-SG paper) and a mobile phase (various solvents). [, , ] * Gel Column Chromatography (GCC): This method uses a column packed with a gel matrix (e.g., Sephadex G-15) to separate compounds based on their size and charge. []

Q8: What are the primary applications of this compound in medical imaging?

A9: this compound is primarily used in hepatobiliary scintigraphy, a nuclear medicine imaging technique, to evaluate: * Acute Cholecystitis: this compound is highly sensitive and specific in diagnosing acute cholecystitis, even in patients with jaundice. Non-visualization of the gallbladder within a specific timeframe is typically indicative of acute cholecystitis. [, , ] * Biliary Leaks: The presence of this compound outside the biliary system, such as in the peritoneal cavity, can indicate a bile leak. [, ] * Biliary Obstruction: Delayed or absent visualization of the gallbladder and intestines can suggest biliary obstruction. [, , ] * Neonatal Cholestasis: this compound can differentiate between biliary atresia and other causes of neonatal cholestasis. [, ]

Q9: Can this compound scintigraphy be used to assess liver function?

A10: Yes, this compound scintigraphy can provide information about hepatocyte function. Parameters such as the half-time of liver excretion (T1/2), peak liver uptake, and the hepatic extraction fraction (HEF) can be derived from the time-activity curves generated during imaging. [, ]

Q10: What are the limitations of this compound scintigraphy in evaluating neonatal cholestasis?

A11: While helpful, this compound scintigraphy might not be the primary tool in neonatal cholestasis. Research shows its diagnostic accuracy, while good, might be less specific than a liver biopsy or ultrasonography. Additionally, scintigraphy could prolong the time to surgical intervention in cases like biliary atresia where prompt action is crucial. []

Q11: Can this compound be used to evaluate the patency of biliary-enteric anastomoses?

A12: Yes, this compound scintigraphy can assess the patency of surgical connections between the biliary tract and the intestines (biliary-enteric anastomoses). The scan can demonstrate bile flow through the anastomosis and identify any obstructions. []

Q12: How is this compound metabolized and excreted from the body?

A13: The majority of this compound is excreted unchanged in the bile and subsequently eliminated in the feces. A small fraction may undergo renal excretion. []

Q13: What are the potential adverse effects of this compound?

A13: this compound is generally well-tolerated. Adverse effects are rare and typically mild, including:* Allergic reactions (e.g., rash, itching)* Injection site reactions (e.g., pain, redness)

Q14: Are there any ongoing research efforts focused on this compound?

A17: While this compound has been a mainstay in hepatobiliary imaging, ongoing research continues to explore its potential in personalized medicine: * Predicting Drug Pharmacokinetics: Recent studies investigate if this compound scintigraphy parameters, particularly those related to hepatic uptake and excretion, can predict the pharmacokinetics of certain drugs like irinotecan. This could be valuable for personalized dosing strategies. [] * Evaluating Liver Function in Specific Populations: this compound remains a valuable tool for studying liver function in conditions like cystic fibrosis, where understanding biliary complications is crucial for management. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.